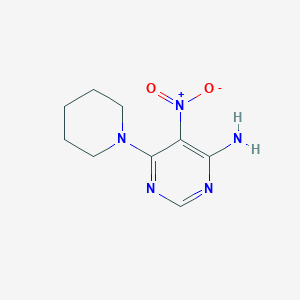

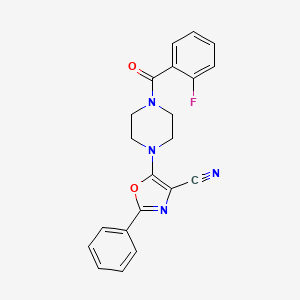

7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Quinazolinone derivatives are synthesized through various methods, including palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, leading to the formation of quinazolin-2-ones among other heterocyclic compounds. This process involves cyclization-alkoxycarbonylation reactions that yield a variety of products depending on the reaction conditions and substrates used (Costa et al., 2004). Additionally, the synthesis of 2-sulfanyl-substituted quinazolinones demonstrates their potential in generating compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Biological Applications

Quinazolinone derivatives exhibit a range of biological activities. For instance, certain synthesized quinazolinones have shown analgesic and anti-inflammatory properties, suggesting their utility in developing new pharmacological agents (Alagarsamy et al., 2009). Furthermore, studies on triazoloquinazolinones reveal their potential as H1-antihistaminic agents, offering a new class of compounds for allergy treatment with minimal sedative effects (Alagarsamy et al., 2007).

Anticancer Activity

Quinazolinone derivatives have been evaluated for their anticancer properties, particularly in targeting EGFR-tyrosine kinase. This highlights their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (Noolvi & Patel, 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-cyclohexylpiperazine-1-carboxylic acid with 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": [ "4-cyclohexylpiperazine-1-carboxylic acid", "3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium hydroxide (NaOH)", "hydrogen peroxide (H2O2)", "acetic acid" ], "Reaction": [ "Step 1: Activation of 4-cyclohexylpiperazine-1-carboxylic acid with DCC and NHS in DMF to form the corresponding NHS ester.", "Step 2: Addition of 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one to the reaction mixture and stirring at room temperature for several hours to allow for condensation.", "Step 3: Workup of the reaction mixture with DCM and water, followed by purification of the crude product by column chromatography.", "Step 4: Oxidation of the resulting thioether with H2O2 in acetic acid to form the desired product.", "Step 5: Purification of the product by recrystallization from diethyl ether." ] } | |

Número CAS |

403728-21-2 |

Fórmula molecular |

C22H30N4O2S |

Peso molecular |

414.57 |

Nombre IUPAC |

7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H30N4O2S/c1-2-10-26-21(28)18-9-8-16(15-19(18)23-22(26)29)20(27)25-13-11-24(12-14-25)17-6-4-3-5-7-17/h8-9,15,17H,2-7,10-14H2,1H3,(H,23,29) |

Clave InChI |

WSLMRHBCJNJJFF-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)

![5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2536089.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2536091.png)

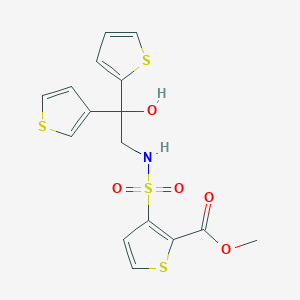

![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)

![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)